molecular formula C12H14N2 B087261 6,7-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole CAS No. 10252-99-0

6,7-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole

Cat. No. B087261
CAS RN: 10252-99-0
M. Wt: 186.25 g/mol
InChI Key: OEQHHLTWJGGPFT-UHFFFAOYSA-N
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Description

Introduction 6,7-Dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole is a compound with a benzimidazole moiety, known for its significance in medicinal chemistry due to its diverse biological properties.

Synthesis Analysis

  • The synthesis involves molecular hybridization approaches, combining different moieties to enhance biological activities. For instance, 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives bearing benzimidazole have been synthesized for anticancer activity evaluation (Rasal, Sonawane, & Jagtap, 2020).
  • Another synthesis method involves the reaction of 2-[2-(4-Methylpyridinio)ethyl]benzimidazole with pyridine to form cyclic dimers, which are then structurally verified through X-ray diffraction studies (Elguero et al., 1976).

Molecular Structure Analysis

  • The molecular structure of these compounds often involves complex cyclic systems. For example, the structure of tetrahydrobis-benzimidazodiazocine has been confirmed by X-ray analysis (Elguero et al., 1976).

Chemical Reactions and Properties

  • These compounds can undergo a variety of chemical reactions, leading to the formation of different heterocyclic systems. For instance, 7,8-diamino-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole undergoes condensation reactions to produce new heterocyclic systems (Groves, Ralph, & Temple, 1987).

Physical Properties Analysis

  • The physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding the compound’s behavior in different environments. However, specific studies on these aspects were not identified in the current search.

Chemical Properties Analysis

  • Chemical properties such as reactivity, stability, and functional group analysis are key to understanding the potential applications of these compounds. For example, novel 1H-pyrrolo[1,2-a]benzimidazol-1-one derivatives have been synthesized and evaluated for anticonvulsant properties, indicating the importance of substituents on their chemical behavior (Chimirri et al., 2001).

Scientific Research Applications

  • Synthesis of Novel Heterocyclic Systems : Groves et al. (1987) described the synthesis of new heterocyclic systems derived from a compound closely related to 6,7-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole, highlighting its utility in creating new chemical entities (Groves, Ralph, & Temple, 1987).

  • Anticancer Activity : Rasal et al. (2020) synthesized derivatives bearing the benzimidazole moiety and evaluated them for anticancer activity. This shows the potential of 6,7-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole derivatives in cancer treatment (Rasal, Sonawane, & Jagtap, 2020).

  • Antimicrobial and Anthelmintic Activities : Shetgiri and Kokitkar (1999) explored compounds synthesized from 2,3-dimethyl-1H-pyrrolo[1,2-a]benzimidazole for their antimicrobial and anthelmintic activities, indicating its potential in developing new antimicrobial agents (Shetgiri & Kokitkar, 1999).

  • Anticonvulsant Properties : Chimirri et al. (2001) investigated the anticonvulsant properties of 1H-pyrrolo[1,2-a]benzimidazol-1-one derivatives, which implies the potential of 6,7-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole in the treatment of epilepsy (Chimirri et al., 2001).

  • Cardiotonic Agents : Mertens et al. (1987) synthesized a novel class of compounds including 6,7-dihydro-3H,5H-pyrrolo[2,3-f]benzimidazol-6-ones, exhibiting potential as cardiotonic agents, which could be beneficial in heart diseases (Mertens et al., 1987).

  • DNA Cleaving Agents : Islam et al. (1991) studied compounds based on the pyrrolo[1,2-a]benzimidazole ring system, including derivatives of 6,7-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole, as DNA-cleaving agents with potential use in cancer therapy (Islam, Skibo, Dorr, & Alberts, 1991).

properties

IUPAC Name

6,7-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-8-6-10-11(7-9(8)2)14-5-3-4-12(14)13-10/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEQHHLTWJGGPFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N3CCCC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
6,7-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole

Citations

For This Compound
2
Citations
M Lynch, S Hehir, P Kavanagh, D Leech… - … A European Journal, 2007 - Wiley Online Library
The key step in the synthesis of new five, six and seven‐membered alicyclic ring [1,2‐a]‐fused bioreductive benzimidazolequinones was radical cyclisation. Six and seven‐membered …
S Hehir, L O'Donovan, MP Carty, F Aldabbagh - Tetrahedron, 2008 - Elsevier
Upon thermolysis 5,6-dimethyl-N-[(allyl, but-3-enyl, pent-4-enyl and hex-5-enyl-benzimidazol-2-yl)methylene]-(trans)-2,3-diphenylaziridin-1-amines (Eschenmoser hydrazones) form …
Number of citations: 24 www.sciencedirect.com

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